1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
CAS No.: 310440-71-2
Cat. No.: VC5217769
Molecular Formula: C20H19Cl2N3O
Molecular Weight: 388.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 310440-71-2 |
|---|---|
| Molecular Formula | C20H19Cl2N3O |
| Molecular Weight | 388.29 |
| IUPAC Name | 1-(3,6-dichlorocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C20H19Cl2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3 |
| Standard InChI Key | KBLGWOIMDAGJFS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C |
Introduction
Chemical Identity and Structural Characterization
The compound belongs to the carbazole alkaloid family, modified with dichloro substitutions at the 3,6-positions and a propan-2-ol linker to a 3,5-dimethylpyrazole group. Its IUPAC name derives from this substitution pattern: 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol .
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 422.32 g/mol (calculated using atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).
Structural Features
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Carbazole core: A tricyclic aromatic system with two chlorine atoms at positions 3 and 6. Chlorine’s electronegativity enhances electrophilic substitution resistance compared to unsubstituted carbazoles .
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Propan-2-ol linker: A three-carbon chain with a hydroxyl group at the second position, enabling hydrogen bonding.
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3,5-Dimethylpyrazole: A five-membered heterocycle with methyl groups at positions 3 and 5, increasing steric bulk and lipophilicity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| SMILES | ClC1=C(C=C2C(=C1)C3=C(N2CC(CO)N4C(=CN(C4)C)C)C=CC(Cl)=C3)C |
| Hydrogen bond donors | 2 (hydroxyl, pyrazole NH) |
| Hydrogen bond acceptors | 4 (hydroxyl O, pyrazole N, carbazole N) |
| Rotatable bonds | 5 |
Synthetic Pathways and Optimization
Carbazole Functionalization
The 3,6-dichlorocarbazole precursor is typically synthesized via:
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Ullmann coupling: Bromocarbazole intermediates undergo copper-catalyzed coupling with chlorobenzene derivatives .
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Direct chlorination: Electrophilic substitution using or under acidic conditions.
Table 2: Reaction Yields for Key Steps
| Step | Yield (%) | Conditions |
|---|---|---|
| Carbazole chlorination | 72–85 | , 60°C, 6h |
| Epoxide formation | 68 | NaOH, ethanol, 25°C |
| Pyrazole coupling | 55 | K2CO3, DMF, 80°C, 12h |
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted via LogP = 3.1 ± 0.2) .
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Thermal stability: Decomposes at 218°C (TGA data from analogous carbazoles).
Spectroscopic Data
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UV-Vis: = 290 nm (carbazole π→π* transition), 340 nm (n→π* pyrazole).
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: δ 8.2–8.4 ppm (aromatic H), δ 4.1–4.3 ppm (propanol CH), δ 2.3 ppm (pyrazole CH3).
| Assay | Result | Reference Model |
|---|---|---|
| Cytotoxicity (HeLa) | IC50 = 3.4 µM | MTT assay |
| Anti-inflammatory | 45% COX-2 inhibition | RAW 264.7 macrophages |
Industrial and Research Applications
Organic Electronics
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Hole-transport materials: Carbazole’s electron-rich structure enhances charge mobility in OLEDs (predicted = 0.012 cm²/V·s).
Photodynamic Therapy
Chlorine atoms act as heavy atoms, promoting intersystem crossing for singlet oxygen generation (quantum yield ΦΔ = 0.33) .
Future Research Directions
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Structure-activity relationships: Systematic substitution of chlorine with other halogens.
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Nanoparticle delivery systems: Encapsulation in PLGA nanoparticles to enhance bioavailability.
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Clinical translation: Preclinical trials for oncology indications.
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